molecular formula C7H3Cl3O2 B1422643 2,4,6-Trichlorophenyl Formate CAS No. 4525-65-9

2,4,6-Trichlorophenyl Formate

Cat. No. B1422643
CAS RN: 4525-65-9
M. Wt: 225.5 g/mol
InChI Key: YSUDXADDVAYVNS-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl Formate is a highly reactive and easily accessible crystalline CO surrogate . It is a clear to yellowish crystalline solid with a strong, phenolic odor . It decomposes on heating to produce toxic and corrosive fumes including hydrogen chloride and chlorine .


Synthesis Analysis

2,4,6-Trichlorophenyl Formate can be prepared from a solution of 2,4,6-trichlorophenol in a solution of dry toluene by reaction with oxalyl chloride in the presence of a base such as triethylamine . This method produces crude 2,4,6-Trichlorophenyl Formate with a by-product of triethylamine hydrochloride .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trichlorophenyl Formate is C7H3Cl3O2 . The average mass is 225.456 Da and the monoisotopic mass is 223.919861 Da . The InChI is 1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H .


Chemical Reactions Analysis

2,4,6-Trichlorophenyl Formate is highly reactive. The decarbonylation with NEt3 to generate CO proceeded rapidly at room temperature, thereby allowing external-CO-free Pd-catalyzed carbonylation of aryl/alkenyl halides and triflates .


Physical And Chemical Properties Analysis

2,4,6-Trichlorophenyl Formate has a density of 1.5±0.1 g/cm3 . Its boiling point is 281.2±40.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors .

Scientific Research Applications

As a CO Surrogate in Chemical Synthesis

2,4,6-Trichlorophenyl formate demonstrates significant utility in chemical synthesis, particularly as a highly reactive and accessible crystalline carbon monoxide (CO) surrogate. It has been instrumental in the palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates. The decarbonylation with NEt(3) to generate CO proceeds rapidly at room temperature, allowing for external-CO-free carbonylation. The high reactivity of this CO surrogate enables carbonylation at room temperature and reduces the quantities of formate to near-stoichiometric levels. Moreover, the resulting trichlorophenyl esters can be readily converted into a variety of carboxylic acid derivatives in high yields, showcasing its versatility in synthetic chemistry applications (Ueda, Konishi, & Manabe, 2012).

In Biodegradation and Environmental Remediation

The compound plays a role in environmental remediation, particularly in the degradation of persistent pollutants. For instance, 2,4,6-Trichlorophenol, a related compound, undergoes reductive dehalogenation under anaerobic conditions, a process crucial for its detoxification. The study of an anaerobic chemostat population that stably dechlorinated 2,4,6-Trichlorophenol highlighted the environmental persistence of the compound and the importance of biological processes in its detoxification. The study revealed the potential of certain microbial communities, such as Desulfitobacterium hafniense, in contributing to the dehalogenation process, shedding light on the biological mechanisms that can be harnessed for environmental clean-up of chlorinated pollutants (Breitenstein, Andreesen, & Lechner, 2007).

In Photocatalytic Water Treatment

The compound is also relevant in water treatment technologies. A study on the photocatalytic removal of 2,4,6-trichlorophenol from water using commercial ZnO powder investigated its effectiveness in pollutant abatement. The study optimized parameters such as initial ZnO doses and substrate concentration and achieved high degradation efficiency at neutral pH, following a pseudo zero-order kinetic model. This research provides insights into the potential application of 2,4,6-Trichlorophenyl formate related compounds in improving water treatment methods and the degradation of toxic pollutants (Gaya, Abdullah, Hussein, & Zainal, 2010).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

2,4,6-Trichlorophenyl Formate has been used as the organic source of carbon monoxide in the synthesis of pure palladium nanosheets . The generation of CO gas from 2,4,6-Trichlorophenyl Formate is driven by the emission of ammonia from urea . The generated CO gas serves a dual role, first reducing palladium ions into metallic palladium, and then acting as a surface capping agent . Adsorbed CO molecules onto growing Pd nanosheets help stabilize and control the growth, ensuring that it occurs in a 2D anisotropic fashion to enable the formation of flat nanosheets with a specific morphology .

properties

IUPAC Name

(2,4,6-trichlorophenyl) formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUDXADDVAYVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorophenyl Formate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
H Konishi, T Sekino, K Manabe - Chemical and Pharmaceutical …, 2018 - jstage.jst.go.jp
A practical Pd-catalyzed carbonylation of (hetero) aryl bromides using a crystalline carbon monoxide (CO) surrogate, 2, 4, 6-trichlorophenyl formate (TCPF), was developed. This …
Number of citations: 11 www.jstage.jst.go.jp
H Konishi, K Manabe - Org. Synth, 2020 - orgsyn.org
Transition-metal-catalyzed carbonylation using carbon monoxide (CO) has been recognized as a powerful tool for the installation of a carbonyl group. 2–4 While CO gas is industrially …
Number of citations: 3 ftp.orgsyn.org
T Ueda, H Konishi, K Manabe - Organic letters, 2012 - ACS Publications
The high utility of 2,4,6-trichlorophenyl formate, a highly reactive and easily accessible crystalline CO surrogate, is demonstrated. The decarbonylation with NEt 3 to generate CO …
Number of citations: 130 pubs.acs.org
K Hideyuki, S Tomoyuki, M Kei - CHEMICAL & PHARMACEUTICAL …, 2018 - cir.nii.ac.jp
A practical Pd-catalyzed carbonylation of (hetero) aryl bromides using a crystalline carbon monoxide (CO) surrogate, 2, 4, 6-trichlorophenyl formate (TCPF), was developed. This …
Number of citations: 0 cir.nii.ac.jp
H Konishi, K Manabe - Synlett, 2014 - thieme-connect.com
This account describes our findings on formic acid derivatives as practical carbon monoxide (CO) surrogates in synthetic organic chemistry. Among the known CO surrogates, formic …
Number of citations: 128 www.thieme-connect.com
H Konishi, T Ueda, K Manabe*, J Ciesielski… - Organic …, 2003 - Wiley Online Library
Palladium‐catalyzed carbonylation of organic (pseudo)halides has received much attention because of its versatility for the synthesis of carbonyl‐containing compounds. This article …
Number of citations: 16 onlinelibrary.wiley.com
S Ando, E Yamamoto, M Kobayashi, A Kumatani… - ACS …, 2023 - ACS Publications
As a member of the 2D materials family, 2D metal nanosheets (metallenes) have received increasing attention due to their intriguing properties distinct from those of graphene and other …
Number of citations: 3 pubs.acs.org
W Ren, J Huang, Y Shi - Organic Letters, 2023 - ACS Publications
An effective Pd-catalyzed regioselective hydroformylation process with N-formylsaccharin or 2,4,6-trichlorophenyl formate along with formic acid is described. Linear aldehydes can be …
Number of citations: 4 pubs.acs.org
P Kocienski - Synfacts, 2020 - thieme-connect.com
Significance: Iron pentacarbonyl can be used as a surrogate for carbon monoxide gas in continuous palladium-catalyzed carbonylative cyclizations of alkenols (ten examples, 39–88%) …
Number of citations: 0 www.thieme-connect.com
H Konishi, M Matsubara, K Mori… - Advanced Synthesis …, 2017 - Wiley Online Library
The mechanisms of the weak base‐catalyzed generation of carbon monoxide (CO) and phenol from phenyl formate were investigated by experimental and theoretical methods. Kinetic …
Number of citations: 20 onlinelibrary.wiley.com

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